molecular formula C9H13NO2 B1627483 2,4-Diethoxypyridine CAS No. 52311-30-5

2,4-Diethoxypyridine

Cat. No.: B1627483
CAS No.: 52311-30-5
M. Wt: 167.2 g/mol
InChI Key: NULQHNTZEYOBBS-UHFFFAOYSA-N
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Description

2,4-Diethoxypyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethoxy groups attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxypyridine typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of pyridine with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the ethoxylation process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium cyanide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diethoxypyridine largely depends on its role in specific reactions. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. In substitution reactions, the ethoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

    2,4-Dimethoxypyridine: Similar in structure but with methoxy groups instead of ethoxy groups.

    2,4-Dihydroxypyridine: Contains hydroxyl groups, leading to different reactivity and applications.

    2,4-Diaminopyrimidine: Features amino groups, making it useful in different chemical and biological contexts.

Uniqueness: 2,4-Diethoxypyridine is unique due to the presence of ethoxy groups, which provide distinct steric and electronic effects compared to other substituents. This uniqueness makes it valuable in specific synthetic applications where these effects are desirable.

Properties

IUPAC Name

2,4-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-6-10-9(7-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQHNTZEYOBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596051
Record name 2,4-Diethoxypyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-30-5
Record name 2,4-Diethoxypyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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